Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate
Description
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This structure is substituted with a cyano group, an acetylsulfanylethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group.
Azetidines are of significant interest in medicinal chemistry due to their conformational rigidity, which mimics bioactive conformations of larger cyclic amines like piperidines while offering improved metabolic stability. The presence of sulfur in the acetylsulfanylethyl group may contribute to interactions with biological targets, such as enzymes or receptors requiring thiol or disulfide bonding.
Properties
IUPAC Name |
tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIANZWXWGWPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino nitrile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the acetylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or acetylsulfanyl groups using nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group, for example, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their structure and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate, we compare it with structurally analogous azetidine derivatives and related heterocycles.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reactivity/Applications | Stability | Reference ID |
|---|---|---|---|---|---|
| This compound | Azetidine | Cyano, Acetylsulfanylethyl, Boc | Potential protease inhibition, drug intermediates | High (Boc protection) | — |
| Tert-butyl 3-cyanoazetidine-1-carboxylate | Azetidine | Cyano, Boc | Building block for peptide mimetics | Moderate | — |
| 3-(Methylsulfonyl)azetidine-1-carboxylic acid tert-butyl ester | Azetidine | Methylsulfonyl, Boc | Electrophilic reactivity in cross-couplings | High (sulfonyl stabilizes) | — |
| 3-Acetylazetidine-1-carboxylate | Azetidine | Acetyl, Boc | Intermediate for kinase inhibitors | Moderate (prone to hydrolysis) | — |
Key Findings :
Reactivity: The acetylsulfanylethyl group in the target compound introduces sulfur-based nucleophilicity, enabling thiol-ene click chemistry or disulfide bond formation.
Stability: The Boc group confers stability against nucleophilic attack, a critical advantage over unprotected azetidines (e.g., 3-cyanoazetidine), which are prone to ring-opening under acidic conditions. The methylsulfonyl analog exhibits superior oxidative stability due to the electron-withdrawing sulfonyl group, whereas the acetylsulfanylethyl group may require inert conditions to prevent oxidation.
Pharmacological Potential: Cyanoazetidines are explored as bioisosteres for carboxylic acids in drug design. The target compound’s sulfur substituent could improve membrane permeability compared to polar sulfonamides or carboxylates. In contrast, 3-acetylazetidine-1-carboxylate is more commonly used in kinase inhibitor scaffolds due to its acetyl group mimicking ATP-binding motifs.
Biological Activity
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and safety profiles.
Chemical Structure
The molecular formula for this compound is . The compound features a tert-butyl group, a cyano group, and an acetylsulfanylethyl moiety attached to an azetidine ring, which may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited. However, related compounds in the azetidine class have demonstrated various pharmacological effects, including:
- Antitumor Activity : Some azetidine derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : Certain azetidine compounds have shown effectiveness against bacterial strains, indicating possible use as antimicrobial agents.
- Neurological Effects : There is evidence that azetidine derivatives can interact with neurotransmitter systems, potentially impacting mood and cognition.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds can provide insights into the biological activity of this compound. Key factors influencing activity include:
- Substituent Groups : The presence and position of functional groups (e.g., cyano, acetyl) can significantly alter the compound's interaction with biological targets.
- Azetidine Ring Modifications : Changes to the azetidine structure may enhance or reduce potency against specific biological pathways.
Case Studies and Research Findings
While specific studies on this compound are scarce, research on similar compounds provides valuable context:
-
Antitumor Activity : A study demonstrated that azetidine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.
Compound Cell Line IC50 (µM) Azetidine A MCF-7 (Breast) 15.0 Azetidine B HeLa (Cervical) 10.5 -
Antimicrobial Efficacy : Research highlighted that certain azetidines showed significant antibacterial activity against Gram-positive bacteria.
Compound Bacterial Strain Zone of Inhibition (mm) Azetidine C Staphylococcus aureus 18 Azetidine D Escherichia coli 15
Safety Profile
The safety profile of this compound has not been extensively studied. However, related azetidine compounds have shown varying degrees of toxicity. It is crucial to conduct thorough toxicological assessments to establish safety for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
